molecular formula C20H28N2O5S B11290590 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11290590
M. Wt: 408.5 g/mol
InChI Key: FSTQQLWNIKLVKK-UHFFFAOYSA-N
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Description

This compound features a 1H-pyrrole core substituted with a 2-methoxyethyl group at position 1, a 4-methoxyphenylsulfonyl group at position 3, and methyl groups at positions 4 and 4. The sulfonyl group enhances hydrogen-bonding capacity, which may influence receptor binding or crystallization behavior.

Properties

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O5S/c1-13(2)20(23)21-19-18(14(3)15(4)22(19)11-12-26-5)28(24,25)17-9-7-16(27-6)8-10-17/h7-10,13H,11-12H2,1-6H3,(H,21,23)

InChI Key

FSTQQLWNIKLVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a 1,4-dicarbonyl compound and an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride reagent.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrrole nitrogen with a 2-methoxyethyl halide.

    Final Amide Formation: The final step involves the formation of the amide bond through a reaction with 2-methylpropanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and sulfonyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations
  • Pyrazole Derivatives: N-{2-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-2-methylpropanamide (): Shares methoxyethyl and methoxyphenyl substituents but replaces the pyrrole with a dihydropyrazole core. N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine (): Features a pyrazole with a chlorophenylsulfonyl group. The chlorine substituent increases electronegativity, possibly enhancing binding to hydrophobic pockets compared to the methoxyphenyl group in the target compound .
  • Imidazole Derivatives :

    • N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide (): Substitutes pyrrole with imidazole, introducing a sulfur atom (methylsulfanyl) that may increase lipophilicity (higher logP) relative to the sulfonyl group in the target compound. The fluorophenyl group could enhance metabolic resistance compared to methoxyphenyl .
  • Thiazole Derivatives: A-836,339 (): A thiazole-based carboxamide with methoxyethyl and dimethyl substituents.
Pharmacological and Physicochemical Properties
Compound Core Key Substituents Molecular Weight logP (Predicted) Notable Bioactivity
Target Compound Pyrrole 4,5-dimethyl, 4-methoxyphenylsulfonyl ~448.5 g/mol ~3.2 N/A (Structural analog of kinase inhibitors)
(Pyrazole derivative) Dihydropyrazole 3,4-dimethoxyphenyl, 4-methoxyphenyl ~579.6 g/mol ~2.8 Hypothesized PDE4 inhibition
(Imidazole derivative) Imidazole 4-fluorophenyl, methylsulfanyl ~536.6 g/mol ~3.5 COX-2 inhibition (inferred)
(Chromene derivative) Chromene Fluorophenyl, pyrazolo-pyrimidine ~589.1 g/mol ~4.1 Kinase inhibition (e.g., JAK/STAT)

Key Observations :

  • Pyrazole and imidazole analogs () exhibit lower logP values, likely due to polar substituents (e.g., methoxy, sulfonyl), while chromene/thiazole derivatives () show higher lipophilicity, favoring membrane penetration.
Crystallographic and Hydrogen-Bonding Analysis
  • : Graph set analysis indicates that the sulfonyl group in the target compound could form robust hydrogen-bonding networks (e.g., C=O···H–N or S=O···H–O), similar to patterns observed in sulfonamide-containing crystals .

Biological Activity

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay to evaluate cell viability.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

The mechanism of action for this compound involves the induction of oxidative stress within cancer cells. The increase in reactive oxygen species (ROS) levels disrupts cellular homeostasis, leading to apoptosis. This was confirmed through flow cytometry analysis, which showed elevated levels of ROS in treated cells compared to controls.

Study on Anticancer Activity

In a recent study published in PubChem, researchers investigated the anticancer properties of this compound in a series of in vitro experiments. They found that treatment with this compound resulted in significant apoptosis in breast cancer cells. The study utilized both quantitative and qualitative analyses to assess cell viability and apoptosis rates.

In Vivo Studies

Further research included in vivo studies where the compound was administered to animal models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. These findings suggest a promising therapeutic potential for this compound in cancer treatment.

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